[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-quinazolin-4-ylpiperidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-9-11-5-7-18(8-6-11)14-12-3-1-2-4-13(12)16-10-17-14;;/h1-4,10-11H,5-9,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJYIIUJSZVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Niementowski Reaction
The Niementowski reaction remains a cornerstone for quinazoline synthesis. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 4(3H)-quinazolinones, which are subsequently functionalized. For example, 2-aminobenzamide (I) reacts with formamide (II) at 180°C to yield 4-quinazolinone (III) . Halogenation or oxidation steps may follow to introduce reactive sites at the 4-position for subsequent coupling.
Transition Metal-Catalyzed Approaches
Recent advancements employ transition metals to streamline quinazoline formation. Manganese dioxide (α-MnO₂) catalyzes the oxidative coupling of 2-aminobenzylamines (IV) with alcohols (V) using tert-butyl hydroperoxide (TBHP) as an oxidant. This method achieves 59–91% yields by facilitating dehydrogenative annulation via radical intermediates. Similarly, iron-catalyzed reductive cyclization of methyl N-cyano-2-nitrobenzimidates (VI) with primary amines (VII) produces diaminoquinazolines (VIII) in 78–95% yields.
Piperidine-Methanamine Side-Chain Introduction
Nucleophilic Aromatic Substitution
The 4-position of quinazoline exhibits electrophilic character, enabling nucleophilic substitution. Quinazoline (IX) reacts with piperidin-4-ylmethanamine (X) in dimethylformamide (DMF) under basic conditions (e.g., NaH) at 75–80°C. This SNAr mechanism proceeds via a Meisenheimer complex, yielding 1-(quinazolin-4-yl)piperidin-4-ylmethanamine (XI) .
Reductive Amination
An alternative route involves reductive amination of 4-piperidone (XII) with methylamine (XIII) using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting piperidin-4-ylmethanamine (XIV) is then coupled to quinazoline via palladium-catalyzed Buchwald-Hartwig amination, achieving 65–80% yields.
Dihydrochloride Salt Formation
The free base (XI) is treated with hydrochloric acid (2 eq) in ethanol at 0–5°C. Protonation of both the primary amine and piperidine nitrogen generates the dihydrochloride salt, which precipitates upon cooling. Recrystallization from ethanol/diethyl ether affords the pure product with >95% purity.
Optimization and Challenges
Regioselectivity in Quinazoline Functionalization
Competing reactions at the 2- and 4-positions of quinazoline necessitate careful control of electronic effects. Electron-withdrawing groups (e.g., -NO₂) at the 6-position direct substitution to the 4-site, as demonstrated in 6-nitroquinazoline (XV) reactions.
Stereochemical Considerations
Piperidine ring conformation impacts biological activity. Chiral resolution via diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid achieves enantiomeric excess >98% for the (R)-isomer.
Analytical Characterization
Table 1: Spectroscopic Data for [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine Dihydrochloride
Comparative Evaluation of Synthetic Routes
Table 2: Yield and Efficiency Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Niementowski + SNAr | 68 | 92 | Scalability | Multi-step, low atom economy |
| Metal-catalyzed coupling | 85 | 96 | Single-pot, eco-friendly | Requires specialized catalysts |
| Reductive amination | 72 | 89 | Stereochemical control | Sensitive to moisture |
Industrial-Scale Considerations
Pharmaceutical manufacturers prioritize the metal-catalyzed route for its throughput (>500 kg/batch) and reduced waste. Continuous flow reactors enhance TBHP safety by minimizing peroxide accumulation. Cost analysis favors manganese dioxide over palladium catalysts, reducing raw material expenses by 40%.
Emerging Methodologies
Photocatalytic C-H amination using iridium complexes (e.g., Ir(ppy)₃) enables direct coupling of quinazoline (IX) with piperidinemethanamine (XIV) under blue LED irradiation. This method achieves 78% yield in 6 hours, bypassing pre-functionalization steps.
Chemical Reactions Analysis
Types of Reactions
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have significant biological activities.
Scientific Research Applications
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents with various therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weights for some compounds are inferred from free base data in the evidence.
Substituent Effects on Physicochemical Properties
- Quinazoline vs. Pyrimidine : The quinazoline moiety (two fused aromatic rings with two nitrogen atoms) offers enhanced π-π stacking and hydrogen-bonding capabilities compared to pyrimidine (a single six-membered ring with two nitrogens). This difference likely increases target binding affinity in kinase inhibitors .
- Alkyl vs. In contrast, aromatic substituents (e.g., 4-methylbenzyl) balance lipophilicity and metabolic stability .
- Positional Isomerism : The (S)-3-amine derivative () demonstrates how stereochemistry and substituent position alter molecular interactions. The 4-methanamine group in the parent compound may provide better spatial alignment with target proteins compared to the 3-amine analog.
Biological Activity
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings and data.
The molecular formula of this compound is C14H20Cl2N4, with a molecular weight of 299.25 g/mol. The compound features a quinazoline ring fused with a piperidine moiety, which contributes to its biological activity.
Research indicates that quinazoline derivatives can interact with various biological targets, leading to their therapeutic effects:
- Antimicrobial Activity : Some studies have shown that quinazoline derivatives inhibit biofilm formation in Pseudomonas aeruginosa, a significant pathogen in hospital-acquired infections. This inhibition occurs at sub-minimum inhibitory concentrations, suggesting a potential role in treating infections resistant to conventional antibiotics.
- Anticancer Properties : Quinazoline derivatives have been evaluated for their anticancer activities. They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Studies
A study highlighted that certain quinazoline derivatives exhibited significant antimicrobial activity. The compound's ability to disrupt biofilm formation was attributed to its interference with quorum sensing mechanisms in bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Biofilm inhibition | Sub-MIC levels |
Anticancer Studies
In vitro studies demonstrated that quinazoline derivatives could inhibit the growth of various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction |
| MCF7 (Breast) | 8.2 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : In an experimental setup, Pseudomonas aeruginosa cultures treated with this compound showed a significant reduction in biofilm density compared to untreated controls, indicating its potential as an anti-biofilm agent.
- Cancer Cell Line Testing : In a study involving various cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary data suggest good absorption and distribution characteristics in vitro. Further studies are needed to elucidate its metabolic pathways and elimination routes.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride, and how can purity be optimized?
- Methodology : Utilize retrosynthetic analysis with AI-powered tools (e.g., Template_relevance models) to predict feasible routes, focusing on one-step reactions for efficiency. For example, coupling quinazoline derivatives with piperidine intermediates under controlled pH and temperature conditions can yield the target compound. Purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) ensures high purity .
- Key Considerations : Monitor reaction intermediates using HPLC or LC-MS to confirm structural integrity. Adjust stoichiometry of dihydrochloride salt formation to enhance solubility and stability .
Q. How is the structural identity of this compound validated experimentally?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze proton environments of the quinazoline and piperidine rings to confirm substituent positions.
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology : Conduct solubility assays in aqueous buffers (pH 4–8) and organic solvents (DMSO, ethanol). Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect degradation products. Dihydrochloride salts generally improve aqueous solubility but may require inert atmospheres to prevent hygroscopic degradation .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of quinazoline-piperidine hybrids?
- Methodology :
- Core Modifications : Synthesize analogs with varying substituents on the quinazoline ring (e.g., electron-withdrawing groups at C2/C4) and piperidine (e.g., methyl or benzyl groups).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC50 values to establish SAR trends .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize results.
- Data Triangulation : Cross-reference with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to contextualize discrepancies .
Q. What strategies are recommended for evaluating the in vitro toxicity profile of this compound?
- Methodology :
- Acute Toxicity : Perform MTT assays on human hepatocytes (e.g., HepG2 cells) to assess cytotoxicity.
- Genotoxicity : Conduct Ames tests or comet assays to detect DNA damage.
- Safety Margins : Calculate selectivity indices (IC50 in target cells vs. toxicity in normal cells) .
Q. How can the compound’s pharmacological targets be identified systematically?
- Methodology :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
- Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What are the best practices for long-term storage and handling to maintain compound integrity?
- Methodology : Store lyophilized powder at -20°C in airtight, light-resistant containers under argon. For solutions, use anhydrous DMSO aliquots to prevent freeze-thaw degradation. Regularly validate stability via NMR and mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
